6-Iodoisoindol-1-one
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Overview
Description
6-Iodoisoindol-1-one is a heterocyclic organic compound that features an isoindole core with an iodine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindol-1-one typically involves the iodination of isoindol-1-one derivatives. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Isoindole derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Iodoisoindol-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom at the 6-position can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, resulting in the observed biological effects.
Comparison with Similar Compounds
6-Bromoisoindol-1-one: Similar structure with a bromine atom instead of iodine.
6-Chloroisoindol-1-one: Similar structure with a chlorine atom instead of iodine.
6-Fluoroisoindol-1-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 6-Iodoisoindol-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
6-iodoisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAXDSRPZALAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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